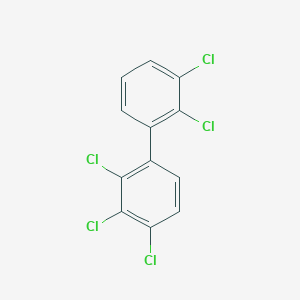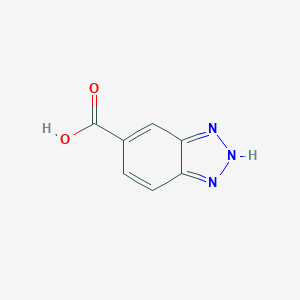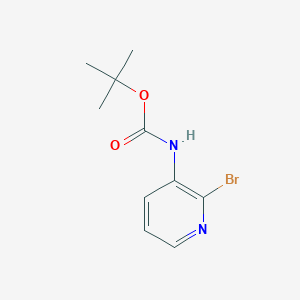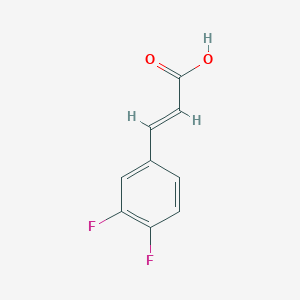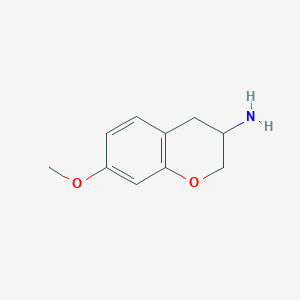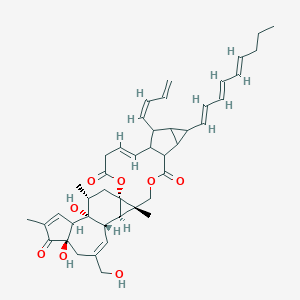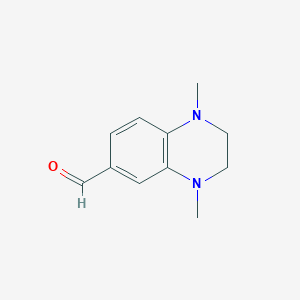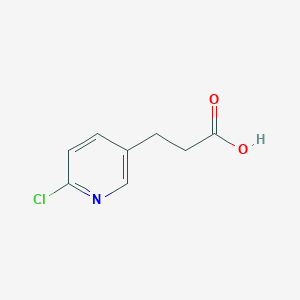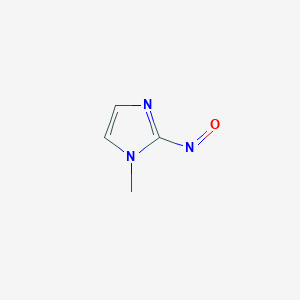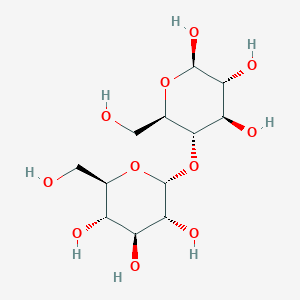
Joro spider toxin
Vue d'ensemble
Description
Joro spider toxin, also known as JSTX, is a toxin that was originally extracted from the venom of the Joro spider (Nephila clavata) . It is a potent, non-competitive, irreversible, or slowly reversible, antagonist of glutamate receptors . Joro spider toxin 3 is a GABA agonist and blocks the binding of muscle-stimulating diazepam .
Synthesis Analysis
The synthesis of Joro spider toxin-4 (JSTX-4) from Nephila clavata has been achieved using solid-phase synthetic methodology . This method provided sufficient amounts of the toxin for biological evaluation at iGlu receptor subtypes using electrophysiology .Molecular Structure Analysis
The molecular structure of Joro spider toxin is complex and diverse . The toxin is biosynthesized in a combinatorial manner, providing a plethora of related, but structurally complex toxins .Chemical Reactions Analysis
The polyamine toxins from the Joro spider were detected by monitoring the fluorescence produced in an on-line reaction of o-phthalaldehyde with amino groups and UV absorption of the phenol group .Applications De Recherche Scientifique
Neurotransmission Modulation
Joro toxin has demonstrated the ability to selectively block postsynaptic glutamate potentials and AMPA glutamate receptors . This property makes it a valuable tool in the study of neurotransmission, particularly in understanding the role and function of glutamate receptors in the nervous system .
Pharmacological Probes
The structural modification of acylpolyamine, a component of Joro toxin, with photolabile and fluorescent groups has converted these venom toxins into useful molecular probes . These probes can be used to discriminate ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) in cell populations .
Drug Discovery and Development
The fact that glutamate-sensitive ion channels/receptors in excitatory synapses are the targets for venom acylpolyamines, such as Joro toxin, is noteworthy for drug discovery and development . The toxin’s ability to selectively block these receptors could be harnessed to develop new drugs for neurological disorders .
Pest Control Management
Acylpolyamine analogs, derived from Joro toxin, have shown high potency at nanomolar concentrations, with high selectivity toward their ionotropic and ligand receptors . This makes them potential candidates for use in pest control management .
Molecular Delivery Systems
Linear polyamines, like spermine and spermidine, which constitute venom acyl polyamine backbones, have served as cargoes to deliver active molecules via a polyamine uptake system on diseased cells for targeted therapy .
Biological Tools
Polyamine toxins, including Joro toxin, have been used as templates to design novel molecular probes with improved properties over the naturally occurring compounds . They have also been used to develop selective iGlu subtype receptors and nACh receptors antagonists .
Mécanisme D'action
Target of Action
Joro spider toxin, also known as Joro toxin or JSTX, primarily targets ionotropic glutamate receptors (AMPA, NMDA, and KA iGluRs) and nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in neurotransmission . Additionally, Joro spider toxin has been found to act as a GABA agonist , blocking the binding of muscle-stimulating diazepam .
Mode of Action
Joro toxin interacts with its targets by inhibiting the function of these receptors. It selectively blocks postsynaptic glutamate potentials and AMPA glutamate receptors . It also inhibits NMDA receptors in the central nervous system of vertebrates .
Biochemical Pathways
The action of Joro toxin affects the glutamate neurotransmission pathway . By inhibiting ionotropic glutamate receptors and nicotinic acetylcholine receptors, it modulates neurotransmission . This can lead to changes in cell signaling and potentially alter cell fate, affecting processes such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that the toxin exerts its effect atnanomolar concentrations , indicating a high potency .
Result of Action
The primary result of Joro toxin’s action is the inhibition of neurotransmission due to its blocking effect on glutamate and nicotinic acetylcholine receptors . This can lead to changes in neural signaling, potentially affecting various neurological processes.
Action Environment
The action of Joro toxin can be influenced by environmental factors. For instance, studies have shown that Joro spiders near moderate- to heavy-traffic roads attacked prey less frequently than those near low-traffic roads . This suggests that environmental noise and disturbance could potentially influence the spider’s behavior and, by extension, the production and action of its venom.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLRBGDPTALRDM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149933 | |
| Record name | Joro toxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Joro spider toxin | |
CAS RN |
112163-33-4 | |
| Record name | (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Joro spider toxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112163334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Joro toxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Joro Spider Toxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Joro Spider Toxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Joro spider toxin (JSTX)?
A1: JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA/kainate receptor subtype [, , , ].
Q2: How does JSTX interact with its target?
A2: JSTX acts as a use-dependent ion channel blocker [, ]. It preferentially blocks Ca2+-permeable AMPA receptors, which lack the GluA2 subunit [, ]. The toxin's binding site is likely located close to the central pore region of the channel, influencing ion permeability [].
Q3: What are the downstream effects of JSTX binding to its target?
A3: By blocking AMPA/kainate receptors, JSTX inhibits glutamatergic neurotransmission. This can lead to a variety of effects depending on the location and type of neurons affected. Some observed effects include:
- Suppression of excitatory postsynaptic currents (EPSCs): This has been demonstrated in various neuronal systems, including crayfish neuromuscular junctions [, , , ], squid giant synapse [], and mammalian brain synapses [, , , ].
- Inhibition of glutamate-induced Ca2+ influx: This effect has been observed in cultured rat hippocampal neurons [] and embryonic lumbar motoneurons [].
- Suppression of epileptiform activity: JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons [].
Q4: Does JSTX affect inhibitory neurotransmission?
A4: Research suggests that JSTX can indirectly depress inhibitory postsynaptic transmission. This effect is attributed to blocking presynaptic glutamate receptors on inhibitory nerve terminals, thereby reducing the release of inhibitory neurotransmitters [].
Q5: What is the general structure of JSTX?
A5: JSTXs are a family of structurally related compounds. They share a common moiety of 2,4-dihydroxyphenylacetyl cadaverine, linked to a polyamine chain [, , ].
Q6: Are there different types of JSTXs?
A6: Yes, several JSTXs have been isolated, including JSTX-1, JSTX-2, JSTX-3, and JSTX-4. They differ in the specific polyamine chain attached to the 2,4-dihydroxyphenylacetyl cadaverine moiety [].
Q7: What is the structure of JSTX-3?
A7: The structure of JSTX-3 is N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N5[N-[4-[(3-aminopropyl)amino]butyl],6-alanyl]cadaverine [].
Q8: Is there spectroscopic data available for JSTX?
A9: While the provided research does not delve into detailed spectroscopic analysis of JSTX, techniques like mass spectrometry (specifically, fast atom bombardment mass spectrometry) have been employed to determine the molecular weights of JSTX variants []. NMR and other spectroscopic data would be necessary for a comprehensive structural characterization.
Q9: What part of the JSTX molecule is essential for its activity?
A10: The 2,4-dihydroxyphenylacetyl cadaverine moiety appears crucial for JSTX's inhibitory activity []. Modifications to this part can significantly affect its potency and selectivity.
Q10: How does the polyamine chain influence JSTX's activity?
A10: The length and structure of the polyamine chain can influence JSTX's potency and selectivity towards different iGluR subtypes. For example, shorter, less bulky polyamine chains might lead to decreased potency compared to larger, more complex polyamine structures.
Q11: Have any synthetic analogs of JSTX been developed?
A12: Yes, several synthetic analogs have been developed, including 1-naphthylacetyl spermine (Naspm) [, , , ]. These analogs help explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties.
Q12: Is there information available about the stability of JSTX?
A12: The provided research primarily focuses on JSTX's pharmacological characterization and does not delve deeply into its stability profile.
Q13: What types of in vitro assays have been used to study JSTX?
A13: Various in vitro techniques have been employed, including:
- Electrophysiology: Patch-clamp recordings in cultured neurons and brain slices have been used to study the effects of JSTX on synaptic transmission and ionic currents [, , , , , , ].
- Calcium imaging: This technique allows for the visualization of changes in intracellular calcium levels, which can be used to assess the activity of Ca2+-permeable AMPA receptors in response to JSTX [, , ].
Q14: What animal models have been used to study JSTX?
A14: Research has utilized a range of animal models, including:
- Invertebrates: Crayfish [, , , ] and lobsters [, ] have been used to study JSTX's effects on neuromuscular transmission.
- Mammals: Rats [, , , , , , ] and gerbils [] have been used to investigate JSTX's effects on the central nervous system and its potential therapeutic applications.
Q15: Have any clinical trials been conducted using JSTX?
A15: The provided research focuses primarily on the preclinical characterization of JSTX. There is no mention of clinical trials involving JSTX in these studies.
Q16: What is known about the toxicity of JSTX?
A16: While the research highlights JSTX's potential therapeutic applications, specific toxicological data are limited in the provided studies.
Q17: Are there any known long-term effects of JSTX exposure?
A17: The long-term effects of JSTX exposure are not extensively addressed in the provided research. Comprehensive toxicological studies would be required to assess potential long-term effects.
Q18: What are the potential therapeutic applications of JSTX?
A18: Research suggests that JSTX could be a potential therapeutic agent for conditions like:
- Epilepsy: JSTX's ability to suppress epileptiform activity makes it a potential anticonvulsant [].
- Neurodegenerative diseases: By blocking Ca2+-permeable AMPA receptors, JSTX might protect neurons from excitotoxicity, a process implicated in diseases like amyotrophic lateral sclerosis (ALS) [, ].
- Chronic pain: JSTX has shown potential in animal models of allodynia, suggesting a possible role in pain management [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




